![molecular formula C28H20S5 B14618870 2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene CAS No. 60602-71-3](/img/structure/B14618870.png)
2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene is a complex organic compound characterized by its unique structure comprising multiple thiophene and ethene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene typically involves a series of condensation reactions. One common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes with active methylene compounds in the presence of a base . The reaction conditions often include the use of solvents such as acetic anhydride and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene involves its interaction with various molecular targets and pathways. Its optoelectronic properties are primarily due to the conjugated π-electron system, which allows for efficient charge transfer and light absorption. This makes it an excellent candidate for use in electronic devices where these properties are crucial.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(octyloxy)-1,4-phenylene: Another compound with similar optoelectronic properties, often used in OLEDs and organic solar cells.
6-bromoquinoline: Used in the synthesis of similar π-conjugated systems for electronic applications.
Uniqueness
What sets 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene apart is its unique structure that combines multiple thiophene and ethene units, providing a highly conjugated system. This results in superior optoelectronic properties, making it particularly valuable in advanced electronic applications.
Propiedades
Número CAS |
60602-71-3 |
|---|---|
Fórmula molecular |
C28H20S5 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
2,5-bis[2-[5-(2-thiophen-2-ylethenyl)thiophen-2-yl]ethenyl]thiophene |
InChI |
InChI=1S/C28H20S5/c1-3-21(29-19-1)5-7-23-9-11-25(31-23)13-15-27-17-18-28(33-27)16-14-26-12-10-24(32-26)8-6-22-4-2-20-30-22/h1-20H |
Clave InChI |
UUOFIKNBSWAYIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=CC2=CC=C(S2)C=CC3=CC=C(S3)C=CC4=CC=C(S4)C=CC5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


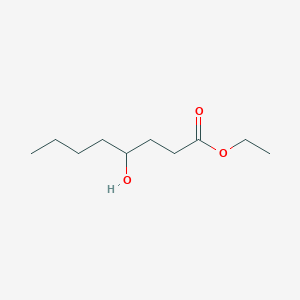

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

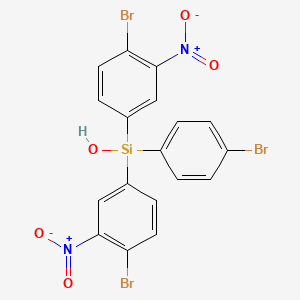
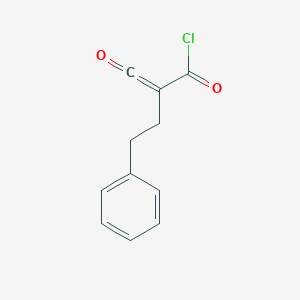
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
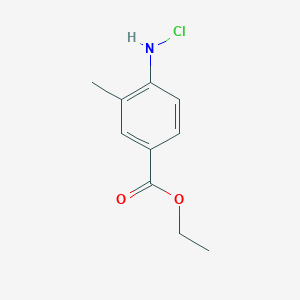
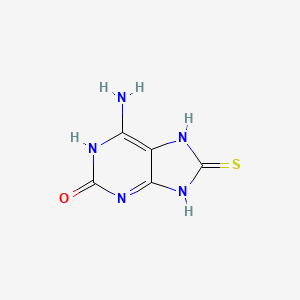

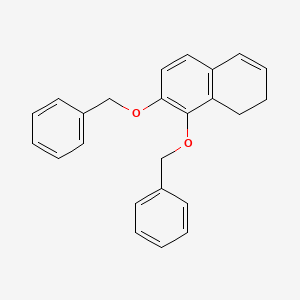
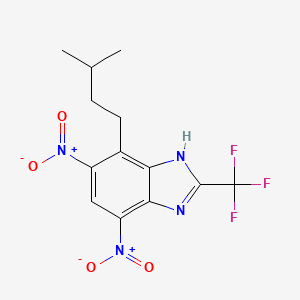
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
